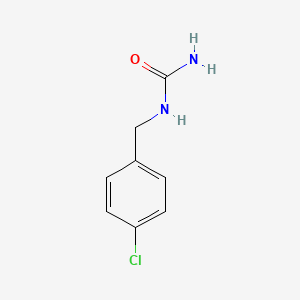

N-(4-chlorobenzyl)urea

Description

Significance of Urea (B33335) Derivatives in Chemical and Biological Research

Urea derivatives represent a critical class of compounds in both chemical and biological sciences. The urea moiety's ability to form stable hydrogen bonds with biological targets, such as proteins and enzymes, makes it a valuable component in the design of new therapeutic agents. nih.govresearchgate.net This interaction is fundamental to the biological activity and properties of many drugs. nih.gov

The presence of a urea functional group can also play a significant role in a molecule's aqueous solubility and permeability, which are crucial factors for a drug's ability to cross biological membranes. nih.gov Urea derivatives have been investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aiontosight.ai Furthermore, these compounds are utilized as linkers in the development of antibody-drug conjugates and as building blocks in combinatorial chemistry. nih.gov

Historical Context of N-(4-chlorobenzyl)urea and Related Chlorophenylurea Analogues in Scientific Inquiry

The scientific inquiry into chlorophenylurea analogues has historical roots in agricultural chemistry. Phenylurea herbicides, such as Chloroxuron, were developed in the mid-20th century to control weed growth by inhibiting photosynthesis. wikipedia.org These early investigations into the biological effects of chlorophenyl-substituted ureas laid the groundwork for further exploration of this class of compounds. The synthesis and study of various substituted phenylurea derivatives have since expanded into medicinal chemistry, where the focus is on their potential as therapeutic agents. The development of synthetic methodologies, such as the reaction of amines with isocyanates or phosgene (B1210022), has facilitated the creation of a vast library of urea derivatives for scientific investigation. nih.gov

Scope and Research Trajectories of this compound Investigations

Research into this compound has followed several key trajectories, primarily focusing on its potential applications in agriculture and medicinal chemistry.

Agricultural Research: In the field of agriculture, this compound has been explored for its potential as a herbicide or plant growth regulator. smolecule.com This line of research investigates its ability to inhibit specific plant enzymes. smolecule.com Another significant area of study is its use in the formulation of controlled-release urea (CRU). When mixed with conventional urea, it has been shown to improve nitrogen use efficiency (NUE) in crops like wheat and maize, potentially leading to similar grain yields with reduced nitrogen application. smolecule.com

Medicinal Chemistry: As a urea derivative, this compound serves as a lead compound for the development of new pharmaceuticals. smolecule.com Its structure, particularly the chlorinated aromatic ring which enhances lipophilicity, makes it a candidate for targeting various biological pathways. smolecule.com Research in this area focuses on its biochemical interactions, such as enzyme inhibition, to understand its potential for modulating metabolic pathways. smolecule.com

Chemical Research: The unique structure of this compound also makes it a subject of interest in fundamental chemical research. Studies in this domain aim to understand the reactivity and properties of urea derivatives. smolecule.com For instance, its synthesis through the reaction of 4-chlorobenzylamine (B54526) with urea is a subject of study. smolecule.com Furthermore, the presence of the amine group allows it to act as a nucleophile in electrophilic substitution reactions, opening avenues for further functionalization of the aromatic ring. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H9ClN2O | nih.gov |

| Molecular Weight | 184.62 g/mol | nih.gov |

| IUPAC Name | (4-chlorophenyl)methylurea | nih.gov |

| XLogP3 | 1.4 | nih.gov |

| ChEMBL ID | CHEMBL1224553 | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

(4-chlorophenyl)methylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZQYKWORLVIIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Chlorobenzyl Urea

Diverse Synthetic Routes to N-(4-chlorobenzyl)urea

The synthesis of this compound can be achieved through various chemical pathways.

Reaction of 4-chlorobenzyl isocyanate with appropriate amine precursors

A primary and widely utilized method for synthesizing N-substituted ureas involves the reaction of an isocyanate with an amine. In the case of this compound, 4-chlorobenzyl isocyanate serves as a key intermediate. This isocyanate can be reacted with ammonia (B1221849) to yield the target compound. Isocyanates, including 4-chlorobenzyl isocyanate, are often prepared from the corresponding primary amines through phosgenation, although safer alternatives to the highly toxic phosgene (B1210022), such as triphosgene (B27547), are now more commonly employed. nih.govacs.org The reaction of isocyanates with amines is generally a straightforward and efficient method for forming the urea (B33335) linkage. nih.gov

Another related approach involves the in-situ generation of the isocyanate. For instance, aryl carbamic acids, formed from the reaction of aryl amines with carbon dioxide, can be dehydrated using activating agents like those used in Swern oxidations to produce the isocyanate, which is then reacted with an amine. scholaris.ca

Exploration of Alternative Synthetic Strategies for the Urea Core Scaffold

Beyond the isocyanate route, several other strategies have been developed for the construction of the urea core. These methods often aim to avoid the use of hazardous reagents like phosgene and isocyanates.

One common alternative is the reaction of 4-chlorobenzylamine (B54526) with urea. This direct approach typically requires heating to facilitate the condensation reaction, which forms this compound and releases ammonia. smolecule.com Catalysts may be employed to improve the reaction yield and efficiency.

Another method involves the acylation of urea with a derivative of 4-chlorobenzoic acid, such as 4-chlorobenzoyl chloride. smolecule.com This reaction results in the formation of the desired urea derivative.

Furthermore, a catalyst-free and scalable synthesis of N-substituted ureas, including this compound, has been developed using the nucleophilic addition of amines to potassium isocyanate in water. This method is environmentally friendly as it avoids the use of organic co-solvents and is suitable for large-scale production.

Ionic liquids, such as a mixture of choline (B1196258) chloride and aluminum nitrate (B79036), have also been explored as a medium for the synthesis of N-monosubstituted ureas from benzyl (B1604629) alcohols or benzyl halides and urea, offering good to excellent yields for various derivatives.

The table below summarizes some of the alternative synthetic strategies for the urea core scaffold.

| Starting Materials | Reagents/Conditions | Product | Reference |

| 4-chlorobenzylamine, Urea | Heating | This compound | smolecule.com |

| 4-chlorobenzoyl chloride, Urea | - | This compound | smolecule.com |

| Amines, Potassium isocyanate | Water | N-substituted ureas | |

| Benzyl alcohol/halide, Urea | Choline chloride/aluminum nitrate ionic liquid | N-monosubstituted ureas |

Mechanistic Studies of Urea Bond Formation

The formation of the C-N bond is the critical step in urea synthesis. The classical Bosch-Meiser process involves the reaction of ammonia and carbon dioxide to form ammonium (B1175870) carbamate (B1207046), which then dehydrates to urea. acs.orgresearchgate.net

In the context of laboratory-scale synthesis from amines and CO2, the reaction is believed to proceed through a carbamic acid intermediate. Computational studies on the Bazarov synthesis of urea from ammonia and carbon dioxide suggest that the initial step is the formation of carbamic acid, which is a slightly endothermic process. acs.org The subsequent dehydration of this intermediate, often assisted by additional amine or water molecules acting as catalysts, leads to the formation of urea. acs.org Two potential mechanisms, the addition-elimination-addition (AEA) and the double addition-elimination (DAE) pathways, are considered nearly equally favorable, while a concerted mechanism is kinetically forbidden. acs.org

Electrochemical synthesis of urea from the reduction of carbon dioxide and nitrogenous reactants is an emerging area of research. acs.org The exact mechanisms are still under investigation, but it is proposed that the C-N bond formation occurs through the coupling of intermediates like *NH2 and *CO on the electrocatalyst surface. acs.orgresearchgate.net Molecular dynamics simulations have provided insights into these pathways, suggesting that at low overpotentials, the key precursors for C-N bond formation are adsorbed *NH and *CO, while at higher overpotentials, the coupling happens between adsorbed *NH and solvated CO. researchgate.net

Functionalization and Derivatization Strategies for this compound Analogues

The this compound scaffold can be modified to generate a diverse range of analogues with potentially interesting properties.

Introduction of Heterocyclic Moieties and Substituted Aromatic Rings

A common strategy in medicinal chemistry is to introduce heterocyclic rings or substituted aromatic rings to a core scaffold to explore structure-activity relationships. For this compound, this can be achieved by reacting 4-chlorobenzyl isocyanate with an amine that already contains the desired heterocyclic or substituted aromatic moiety. hilarispublisher.comgoogle.comnih.gov

For example, various N-aryl-N'-(substituted)-urea derivatives have been synthesized by reacting substituted anilines with appropriate isocyanates or by reacting an aryl carbamate with an amine in the presence of a tertiary amine catalyst. google.com These methods allow for the introduction of a wide array of substituted phenyl rings.

The synthesis of urea derivatives bearing heterocyclic scaffolds, such as pyrazole, imidazolidinone, and triazole, has been extensively reported. nih.govarkat-usa.orgnih.govrsc.org These are often synthesized by reacting a heterocyclic amine with an appropriate isocyanate or by constructing the heterocyclic ring onto a pre-existing urea-containing molecule. For instance, pyrazolyl-ureas have been synthesized as potential p38 MAP kinase inhibitors. nih.govnih.gov Similarly, imidazolidin-2-one derivatives have been prepared and evaluated as tubulin inhibitors. acs.org

The following table provides examples of such derivatizations.

| Core Scaffold | Introduced Moiety | Synthetic Approach | Reference |

| This compound | Substituted Phenyl Ring | Reaction of 4-chlorobenzyl isocyanate with a substituted aniline (B41778) | google.com |

| N-Arylurea | Pyrazole | Reaction of a pyrazolyl amine with an isocyanate | nih.govnih.gov |

| N-Phenylurea | Imidazolidin-2-one | Cyclization of an N-phenyl-N'-(2-chloroethyl)urea derivative | acs.org |

| N-Arylurea | Benzo[b]thiophene | One-pot reaction of an isocyanate, a diamine, and an acyl chloride | nih.gov |

Design and Synthesis of N,N'-Substituted Urea Derivatives

The synthesis of unsymmetrical N,N'-disubstituted and N,N,N'-trisubstituted ureas is a key strategy for fine-tuning the properties of urea-based compounds. A common method involves the reaction of a monosubstituted amine with an isocyanate. nih.gov For example, reacting 4-chlorobenzyl isocyanate with a secondary amine would yield an N,N'-disubstituted urea.

Alternatively, a sequential reaction approach can be used. For instance, an aniline derivative can be reacted with triphosgene to form an isocyanate in situ, which is then reacted with a different amine to produce an unsymmetrical N,N'-disubstituted urea. nih.govacs.org

The synthesis of N-(4-chlorobenzyl)-N'-(aryl)urea derivatives has been reported, where 4-chlorobenzyl isocyanate is reacted with various substituted anilines. sigmaaldrich.comsigmaaldrich.com Furthermore, N,N-disubstituted urea derivatives can be prepared by reacting a secondary amine with an isocyanate.

A patent describes the synthesis of N-benzyl-N-benzyloxyurea derivatives, where a substituted benzyloxyurea (B188258) is reacted with a substituted benzyl chloride in the presence of a base. google.com This methodology allows for the introduction of different substituents on both the benzyl and benzyloxy groups.

The table below showcases examples of N,N'-substituted urea derivatives.

| Urea Derivative | Reactant 1 | Reactant 2 | Reference |

| N-(2-chlorobenzyl)-N'-(4-chlorophenyl)urea | 2-chlorobenzylamine | 4-chlorophenyl isocyanate | sigmaaldrich.com |

| N-(4-chlorobenzyl)-N'-(3,4-dichlorophenyl)urea | 4-chlorobenzylamine | 3,4-dichlorophenyl isocyanate | sigmaaldrich.com |

| N-(3-chlorobenzyl)-N-(3-chlorobenzyloxy)urea | 3-chlorobenzyloxyurea | m-chlorobenzyl chloride | google.com |

| N-(4-aminophenyl)-3-(4-chlorophenyl) urea | 4-chlorophenyl isocyanate | 1,4-diaminophenyl | nih.gov |

Synthesis of Thiourea (B124793) Analogues and Their Derivatives

The synthesis of thiourea analogues of this compound, such as N-(4-chlorobenzyl)thiourea, is not typically achieved by direct conversion from the parent urea. Instead, these analogues are commonly synthesized through established methods for thiourea formation, primarily by reacting a suitable amine with an isothiocyanate.

A primary route involves the reaction of 4-chlorobenzylamine with an appropriate isothiocyanate. For instance, the reaction of 4-chlorobenzylamine with an acyl isothiocyanate, generated in situ from an acid chloride and potassium thiocyanate (B1210189) (KSCN), yields the corresponding N-acyl-N'-(4-chlorobenzyl)thiourea. This method is versatile and allows for the introduction of various substituents on the thiourea backbone.

Another common method is the reaction of 4-chlorobenzylamine with commercially available or synthesized isothiocyanates. For example, reacting 4-chlorobenzylamine with phenylisothiocyanate would yield N-(4-chlorobenzyl)-N'-phenylthiourea. The synthesis of N-(4-chlorophenyl)thiourea, a related compound, has been demonstrated by treating 4-chlorophenyl isothiocyanate with ammonia. A similar approach using 4-chlorobenzyl isothiocyanate would be a direct pathway to N-(4-chlorobenzyl)thiourea.

Furthermore, multi-component reactions offer an efficient route to complex thiourea derivatives. These one-pot syntheses can combine an amine, an isothiocyanate, and a third component to build molecular diversity.

The general synthetic scheme starting from 4-chlorobenzylamine is depicted below:

Scheme 1: General Synthesis of N-(4-chlorobenzyl)thiourea Derivatives

Where R can be an alkyl, aryl, or acyl group.

Interactive Table 1: Examples of Synthesized Thiourea Derivatives with Chloro-substituted Moieties

| Compound Name | Starting Materials | Reaction Type | Reference |

| N-(4-chloro phenyl)-N'-benzoyl thiourea | Benzoyl isothiocyanate, p-chloroaniline | Nucleophilic addition | researchgate.net |

| N,N′-bis(4-chlorophenyl)thiourea | 4-chloroaniline (B138754), Carbon disulfide, Ammonia | Multi-step synthesis | |

| N-(4-chlorobenzyl)-N′-(4-pyridinyl)urea | 4-aminopyridine, 4-chlorobenzylamine, CO, Se catalyst | Oxidative cross-carbonylation | arkat-usa.org |

| N-(4-chlorobenzoyl)-N'-carbamoyl thiourea | 4-Chlorobenzoylisothiocyanate, Urea | Nucleophilic addition | prepchem.com |

This table presents examples of related thiourea syntheses, illustrating the common methodologies applicable for creating derivatives of N-(4-chlorobenzyl)thiourea.

Chemical Reactivity and Transformation Mechanisms of this compound

Reactions with Epoxy Systems as Accelerators

While direct studies on this compound as an epoxy accelerator are not prevalent, the behavior of structurally similar substituted ureas, particularly N-aryl-N',N'-dimethylureas like Monuron (B1676734) (N-(4-chlorophenyl)-N',N'-dimethylurea), provides significant insight into its potential reactivity. These compounds are well-documented as latent accelerators for the dicyandiamide (B1669379) (DICY) curing of epoxy resins. dtic.milkylin-chemicals.com

The primary role of these urea-based accelerators is to reduce the curing temperature and time of epoxy-DICY formulations. dtic.mil The mechanism is believed to proceed through the generation of a catalytic amine species at elevated temperatures. For N',N'-dimethyl substituted ureas, this species is dimethylamine (B145610). One proposed pathway involves a low-temperature cyclocondensation reaction between the urea derivative and the epoxy group to form a 2-oxazolidone and release dimethylamine. dtic.mil This amine then acts as a potent catalyst for the reaction between the epoxy resin and the DICY hardener.

Given the structural analogy, this compound could potentially function as an accelerator, although its mechanism might differ. Lacking the N',N'-dimethyl groups, it would not release dimethylamine. However, it could potentially react with the epoxy ring via its nitrogen atoms or influence the reactivity of the system through other mechanisms, such as hydrogen bonding, which can facilitate ring-opening of the epoxide. A patent mentions the use of chlorophenyl urea as an accelerator for polyamine curing of epoxy resins. google.com

Interactive Table 2: Reactivity of Substituted Ureas in Epoxy Curing

| Urea Accelerator | Epoxy System | Role | Proposed Mechanism | Reference |

| Monuron (N-(4-chlorophenyl)-N',N'-dimethylurea) | Epoxy-Dicyandiamide | Latent Accelerator | Release of dimethylamine via cyclocondensation or thermal decomposition. | dtic.milspecialchem.com |

| Diuron (B1670789) (N-(3,4-dichlorophenyl)-N',N'-dimethylurea) | Epoxy-Dicyandiamide | Latent Accelerator | Release of dimethylamine, similar to Monuron. | dtic.mil |

| Phenyl urea | Epoxy-Polyamine | Accelerator | Facilitates low-temperature curing. | google.com |

Aminolysis Reactions of Related Sulfonylurea Structures

To understand the potential aminolysis of this compound, it is instructive to examine the reactivity of the structurally related sulfonylureas. Sulfonylureas are known to react with nucleophiles, and their aminolysis is a key transformation. The general structure of a sulfonylurea is R-SO₂-NH-CO-NH-R'.

The aminolysis of sulfonylureas typically involves the nucleophilic attack of an amine on the carbonyl carbon of the urea moiety. This reaction is influenced by the nature of the substituents on the sulfonylurea and the nucleophilicity of the attacking amine. The sulfonyl group is a strong electron-withdrawing group, which makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to a simple urea like this compound.

The reaction proceeds through a tetrahedral intermediate, which then collapses to form a new urea and a sulfonamide anion as a leaving group.

General Mechanism of Sulfonylurea Aminolysis:

For this compound, which lacks the activating sulfonyl group, the urea carbonyl is less electrophilic. Consequently, aminolysis would require more forcing conditions, such as high temperatures or the use of a highly nucleophilic amine. The reaction would proceed by a similar nucleophilic acyl substitution mechanism, where an incoming amine displaces either ammonia (from the -NH₂ side) or 4-chlorobenzylamine. The synthesis of certain chloroquine (B1663885) urea derivatives has been achieved through the aminolysis of a benzotriazolide-activated urea intermediate, demonstrating that such transformations are feasible with appropriate activation. srce.hr

Oxidative and Reductive Transformations in Biochemical Contexts

The biochemical transformations of this compound can be inferred from studies on structurally related phenylurea herbicides and other urea derivatives. The primary metabolic pathways for phenylureas in microorganisms and other biological systems involve enzymatic hydrolysis and N-dealkylation reactions.

Hydrolysis: A major degradation pathway for phenylurea compounds is the enzymatic hydrolysis of the urea linkage. This reaction is often catalyzed by urease or other amidase enzymes. For this compound, this would lead to the formation of 4-chlorobenzylamine and carbamic acid, which subsequently decomposes to ammonia and carbon dioxide. The resulting 4-chlorobenzylamine can be further metabolized. Studies on the herbicide diuron (N'-(3,4-dichlorophenyl)-N,N-dimethylurea) show its biotransformation into 3,4-dichloroaniline. This suggests a similar cleavage of the urea bond is a likely metabolic fate for this compound.

Oxidative Transformations: Oxidative metabolism, typically mediated by cytochrome P450 monooxygenases, can also occur. For this compound, this could involve hydroxylation of the aromatic ring or the benzylic carbon. Hydroxylation of the benzyl group would lead to the formation of a carbinolamine intermediate, which could be unstable and decompose to 4-chlorobenzaldehyde (B46862) and urea. A study on the oxidation of 4-chlorobenzyl alcohol by Cr(VI) highlights the susceptibility of the benzyl position to oxidation. nih.gov

Reductive Transformations: While oxidative pathways are more common, reductive processes can also occur, particularly under anaerobic conditions. For instance, the reductive dehalogenation of the chlorophenyl group is a possibility, though often a slower process. More specifically, a study on N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea demonstrated its ability to act as a reducing agent for lipoxygenase enzymes. This compound was shown to undergo a one-electron oxidation, generating the ferrous form of the enzyme and a nitroxide radical of the urea derivative. This indicates that chlorophenyl urea structures can participate in redox cycling within certain biological systems.

Evidence from studies on the related diarylsulfonylurea, N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea, has shown that it can be concentrated in mitochondria, suggesting this organelle as a potential site of action and metabolism.

Interactive Table 3: Potential Biochemical Transformations of this compound

| Transformation Type | Reaction | Potential Products | Enzymatic System (Example) | Reference Context |

| Enzymatic Hydrolysis | Cleavage of the urea bond | 4-chlorobenzylamine, CO₂, NH₃ | Ureases, Amidases | Biodegradation of phenylurea herbicides. |

| Oxidative Hydroxylation | Addition of -OH to the benzyl or phenyl group | Hydroxylated derivatives, 4-chlorobenzaldehyde, Urea | Cytochrome P450 | General xenobiotic metabolism. |

| Reductive Action | One-electron donation | Oxidized urea radical | Lipoxygenases | Redox cycling of related hydroxyureas. |

Advanced Spectroscopic and Crystallographic Characterization of N 4 Chlorobenzyl Urea and Its Analogues

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying functional groups and probing the molecular vibrations of N-(4-chlorobenzyl)urea.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups within the this compound molecule. The spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes.

The N-H stretching vibrations of the urea (B33335) moiety typically appear as a broad band with twin peaks in the region of 3200 to 3600 cm⁻¹. docbrown.info This broadening is often indicative of hydrogen bonding interactions within the crystal lattice or in solution. The strong absorption band observed around 1700 cm⁻¹ is attributed to the C=O (carbonyl) stretching vibration, a hallmark of the urea functional group. docbrown.info

Further analysis reveals N-H bending vibrations, which can be seen as a double peak in the 1600-1650 cm⁻¹ range. docbrown.info Absorptions around 1450 cm⁻¹ and 1150 cm⁻¹ are likely due to C-N stretching vibrations. docbrown.info The presence of the chlorobenzyl group is confirmed by C-H stretching vibrations of the aromatic ring, typically found between 3020 and 3100 cm⁻¹, and C=C stretching vibrations within the aromatic ring.

Interactive Data Table: Characteristic FT-IR Absorption Bands for N-substituted Ureas

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Urea) | Stretching | 3200-3600 |

| C=O (Urea) | Stretching | ~1700 |

| N-H (Urea) | Bending | 1600-1650 |

| C-N (Urea) | Stretching | ~1450, ~1150 |

| =C-H (Aromatic) | Stretching | 3020-3100 |

Raman Spectroscopy Investigations for Molecular Vibrational Signatures

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For urea and its derivatives, the Raman spectrum shows a prominent peak around 1002 cm⁻¹ corresponding to the symmetric N-C-N stretching mode. researchgate.net The C=O stretching mode also gives a strong signal, typically observed around 1541 cm⁻¹. researchgate.net

The aromatic ring of the 4-chlorobenzyl group will also produce characteristic Raman signals. These include ring stretching modes and C-H in-plane and out-of-plane bending vibrations. The C-Cl stretching vibration of the chlorophenyl group is also expected to be Raman active, providing a distinct signature for this substitution pattern. The study of Raman spectra aids in understanding the molecular symmetry and the nature of the chemical bonds within the molecule. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental method for determining the structure of this compound by identifying the different types of protons and their neighboring atoms. slideshare.net The ¹H NMR spectrum of this compound dissolved in a suitable solvent, such as DMSO-d6, reveals distinct signals for each proton environment. spectrabase.com

The protons of the aromatic ring typically appear as a set of multiplets in the downfield region, generally between 7.0 and 7.5 ppm. The specific splitting pattern of these signals can confirm the 1,4-disubstitution pattern of the chlorophenyl group. The benzylic protons (-CH2-) adjacent to the aromatic ring and the nitrogen atom usually give rise to a singlet or a doublet around 4.3 ppm.

The protons of the -NH- and -NH2 groups of the urea moiety exhibit signals that can be broad and their chemical shifts can be variable due to hydrogen bonding and exchange with residual water in the solvent. These peaks are often observed in the range of 5.5 to 8.0 ppm.

Interactive Data Table: Typical ¹H NMR Chemical Shifts for this compound

| Proton Type | Approximate Chemical Shift (ppm) in DMSO-d6 | Multiplicity |

| Aromatic (C₆H₄) | 7.2 - 7.4 | Multiplet |

| Benzyl (B1604629) (CH₂) | ~4.3 | Singlet/Doublet |

| Urea (NH) | Variable (e.g., ~6.0-6.5) | Broad Singlet/Triplet |

| Urea (NH₂) | Variable (e.g., ~5.5-6.0) | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of this compound. bhu.ac.in Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum. mnstate.edu

The carbonyl carbon (C=O) of the urea group is characteristically found in the downfield region of the spectrum, typically around 155-165 ppm. The carbons of the aromatic ring will appear in the range of approximately 110-140 ppm. The carbon atom bonded to the chlorine atom will have a chemical shift influenced by the electronegativity of the halogen. The benzylic carbon (-CH2-) signal is expected to be in the range of 40-50 ppm.

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Approximate Chemical Shift (ppm) |

| Carbonyl (C=O) | 155 - 165 |

| Aromatic (C-Cl) | ~130 - 135 |

| Aromatic (C-H) | 115 - 130 |

| Aromatic (C-CH₂) | ~138 - 142 |

| Benzyl (CH₂) | 40 - 50 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships (e.g., COSY, NOESY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for determining the connectivity and spatial relationships between atoms in this compound. ipb.pt

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons on the aromatic ring, confirming their connectivity. It would also show a correlation between the -NH- proton and the benzylic -CH2- protons if there is observable coupling.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu HSQC/HMQC is essential for assigning the signals of the aromatic and benzylic carbons by correlating them to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments provide information about the spatial proximity of protons. harvard.edu NOESY/ROESY can reveal through-space interactions between protons that are close to each other, which can be helpful in determining the preferred conformation of the molecule in solution. For example, correlations between the benzylic protons and the protons on the aromatic ring can provide insights into the rotational orientation of the benzyl group.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to a definitive structural elucidation of this compound. dntb.gov.ua

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and probing the structure of this compound. The compound has a molecular formula of C₈H₉ClN₂O, corresponding to a molecular weight of 184.62 g/mol and a monoisotopic mass of 184.0403406 Da. nih.gov

While a detailed mass spectrum for this compound is not widely published, its fragmentation pattern under electron ionization (EI) can be predicted based on its structure and the known behavior of related compounds. The molecule consists of a 4-chlorobenzyl group linked to a urea moiety. The most probable fragmentation pathways would involve cleavage at the benzylic C-N bond and within the urea group. A key diagnostic fragment would be the 4-chlorobenzyl cation at m/z 125. Other fragments would arise from the loss of ammonia (B1221849) (NH₃) or isocyanic acid (HNCO) from the molecular ion.

Analysis of analogous structures supports these predictions. For instance, mass spectrometric studies of N,N'-bis(p-chlorobenzyl)urea show characteristic fragmentation patterns related to the chlorobenzyl group. nist.gov Similarly, the GC-MS analysis of the related compound 4-chlorophenylurea (B1664162) reveals a top peak at an m/z of 127, corresponding to the chlorophenyl fragment. nih.gov More complex analogues, such as N,N'-bis(2,4,6-trichlorophenyl)urea, predominantly fragment to form trichloroanilinium species under electron impact, highlighting the tendency for cleavage at the N-aryl or N-benzyl bonds. dtic.mil

| Compound | Parent Ion (m/z) | Key Fragment Ion (m/z) | Corresponding Fragment Structure | Reference |

|---|---|---|---|---|

| This compound | 184/186 | 125/127 | 4-chlorobenzyl cation | Predicted |

| 4-Chlorophenylurea | 170/172 | 127/129 | 4-chlorophenyl isocyanate cation | nih.gov |

| 1-(3,4-Dichlorophenyl)urea | 204/206/208 | 161/163 | 3,4-dichloroaniline cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

For example, the symmetric analogue N,N′-Bis(4-chlorophenyl)urea crystallizes in the monoclinic system with the space group C2/c. nih.gov Another related compound, N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, also adopts a monoclinic system, but with the space group P2₁/c. mdpi.com The crystallographic parameters for these and other analogues demonstrate the common packing arrangements for this class of compounds.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| N,N′-Bis(4-chlorophenyl)urea | Monoclinic | C2/c | a = 27.093(3) Å, b = 4.5768(5) Å, c = 9.901(1) Å, β = 96.389(2)° | nih.gov |

| N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide | Monoclinic | P2₁/c | a = 12.028(2) Å, b = 10.137(2) Å, c = 10.360(2) Å, β = 107.75(3)° | mdpi.com |

| (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one | Monoclinic | P2₁/c | a = 30.4808(16) Å, b = 8.6604(5) Å, c = 16.9320(9) Å, β = 115.071(2)° | researchgate.net |

The conformation of this compound in the solid state is determined by the rotational freedom around its single bonds, particularly the C-N bonds. The dihedral angles between the phenyl ring and the urea plane are key conformational descriptors. In the crystal structure of N,N′-Bis(4-chlorophenyl)urea, the aromatic ring is twisted with respect to the central N–C(=O)–N plane by a dihedral angle of 51.6(1)°. nih.gov

In more complex analogues, such as 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, the dihedral angle between the central triazole ring and the 4-chlorophenyl ring is a nearly perpendicular 88.79°. acs.org These variations highlight the conformational flexibility of the chlorobenzyl group, which can adopt different orientations to optimize packing efficiency and intermolecular interactions within the crystal.

The urea functional group is a powerful motif for directing supramolecular assembly due to its excellent hydrogen bond donor (the N-H groups) and acceptor (the C=O group) capabilities. This typically leads to the formation of robust one-dimensional hydrogen-bonded chains or tapes.

In the crystal structure of N,N′-Bis(4-chlorophenyl)urea, the two –NH– groups of one molecule form strong hydrogen bonds [N-H···O distance of 2.845(2) Å] to the carbonyl oxygen of an adjacent molecule. nih.gov This interaction links the molecules into infinite linear chains, a common and stable supramolecular motif for urea-based compounds. nih.gov The presence and strength of these hydrogen bonds are fundamental to the thermal stability and physical properties of the crystalline material. The ability of the urea group to form such well-defined hydrogen-bonded networks is also harnessed in the design of supramolecular gels and other functional materials. rsc.org

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties like normalized contact distance (d_norm) onto the surface, one can identify regions of close contact, such as hydrogen bonds and other van der Waals interactions.

| Interaction Type | Contribution in 4-(4-chlorophenyl)-...-triazole-3-thiol (%) gazi.edu.tr | Contribution in (Z)-N-{chloro...}-ferrocenylaniline (%) nih.gov | Contribution in (E)-5-(4-Chlorobenzylidene)-...-indazol-4-one (%) researchgate.net |

|---|---|---|---|

| H···H | 48.7 | 60.2 | 36.8 |

| H···C/C···H | 22.2 | 27.0 | 26.5 |

| Cl···H/H···Cl | 8.8 | - | - |

| H···O/O···H | 8.2 | - | - |

| H···N/N···H | 5.1 | - | - |

Computational Chemistry and Theoretical Investigations of N 4 Chlorobenzyl Urea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules with a high degree of accuracy.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For a flexible molecule like N-(4-chlorobenzyl)urea, which has several rotatable bonds, multiple conformations (different spatial arrangements of atoms) can exist. Conformational analysis is performed to identify the various possible conformers and to determine their relative stabilities.

The geometry of this compound would be optimized, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p). The calculations would likely reveal several low-energy conformers. The relative energies of these conformers determine the most stable structure, which is the one with the lowest energy. The stability of different conformers is influenced by factors like steric hindrance and intramolecular hydrogen bonding.

Below is an illustrative table of the optimized geometrical parameters for the most stable conformer of this compound.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | ||

| C-C (ring avg.) | 1.390 | ||

| C-N (benzyl) | 1.465 | C-C-N | 112.5 |

| N-C (urea) | 1.370 | C-N-C | 121.8 |

| C=O | 1.250 | N-C=O | 123.0 |

| C-N (amide) | 1.355 | N-C-N | 114.0 |

| C-C-N-C | 178.5 | ||

| C-N-C=O | -5.0 |

Note: This data is illustrative and represents typical values for similar compounds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). These orbitals are crucial for understanding the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule.

For this compound, the HOMO is expected to be localized mainly on the chlorophenyl ring and the urea (B33335) moiety, while the LUMO would likely be distributed over the benzyl (B1604629) and urea groups.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| Energy Gap (ΔE) | 5.7 |

Note: This data is illustrative and represents typical values for similar compounds.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. The MEP map is color-coded to show different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

In this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the chlorine atom, indicating these as sites for electrophilic attack. The hydrogen atoms of the amine and urea groups would exhibit positive potential, making them sites for nucleophilic interactions.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in stabilizing a molecule. This delocalization is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(N1) | π(C8=O9) | 45.2 |

| LP(O9) | σ(N1-C8) | 15.8 |

| π(C1-C6) | π(C2-C3) | 20.5 |

| σ(C7-H) | σ(C1-C6) | 5.1 |

Note: This data is illustrative and represents typical values for similar compounds. Atom numbering is hypothetical.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, the vibrational modes of the molecule can be assigned to specific bond stretches, bends, and torsions. This correlation helps in the structural confirmation of the compound.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the N-H stretching of the urea group, the C=O stretching of the carbonyl group, C-N stretching, and the vibrations of the chlorophenyl ring.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| C-H Stretch (Aromatic) | 3100 |

| C=O Stretch | 1680 |

| N-H Bend | 1620 |

| C-N Stretch | 1400 |

| C-Cl Stretch | 750 |

Note: This data is illustrative and represents typical values for similar compounds.

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy, at different temperatures. These properties are important for understanding the stability and reactivity of the compound under various conditions. The calculations can provide insights into the molecule's thermal stability.

| Property | Value |

| Enthalpy (H) | -X kcal/mol |

| Entropy (S) | Y cal/mol·K |

| Gibbs Free Energy (G) | -Z kcal/mol |

Note: The values X, Y, and Z are placeholders as they are highly dependent on the specific computational method and conditions.

Quantum Chemical Parameters and Non-Linear Optical (NLO) Properties

Quantum chemical calculations have been utilized to determine various properties of this compound. These computed parameters offer insights into the molecule's electronic structure and reactivity. The following table summarizes some of the key computed properties for this compound.

Table 1: Computed Quantum Chemical Parameters for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.62 g/mol |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 184.0403406 Da |

| Monoisotopic Mass | 184.0403406 Da |

| Topological Polar Surface Area | 55.1 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

Exploration of Biological Activities and Mechanisms of Action for N 4 Chlorobenzyl Urea and Its Derivatives

Enzyme Inhibition Studies

Urease Inhibition: Mechanistic Insights and Binding Modes (e.g., Jack Bean Urease, H. pylori urease)

Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastric ulcers. The inhibition of urease is a key strategy in combating such infections. Derivatives of N-(4-chlorobenzyl)urea have demonstrated significant inhibitory potential against both plant-derived (Jack bean) and bacterial (H. pylori) ureases.

Research on thiourea (B124793) derivatives, which share a structural similarity with urea (B33335) compounds, provides valuable insights. For instance, 1-(4-chlorophenyl)-3-palmitoylthiourea has been identified as a potent inhibitor of Jack bean urease. nih.govthieme-connect.com Molecular modeling studies suggest that this class of compounds binds within the active site of the enzyme. nih.gov The binding is often analogous to the substrate, with the urea or thiourea fragment complexing with the two nickel (II) ions in the active site. nih.gov However, for some derivatives like 1-(4-chlorophenyl)-3-palmitoylthiourea, an uncompetitive inhibition mechanism has been observed, where the inhibitor binds at a significant distance from the nickel ions, suggesting a more complex interaction. nih.govthieme-connect.com

In the context of H. pylori urease, which is crucial for the bacterium's survival in the acidic environment of the stomach, derivatives of this compound have also been investigated. nih.govnih.govacs.org For example, N-(4-chlorophenylaceto)urea has shown inhibitory activity against H. pylori urease. nih.gov The mechanism of inhibition for many urease inhibitors involves the interaction with the nickel ions in the active site or blocking the mobile flap at the entrance of the active site. acs.org Flavonoids like baicalin (B1667713) have been shown to be competitive, slow-binding inhibitors of both Jack bean and H. pylori ureases. nih.gov

Urease Inhibition by this compound Derivatives

| Compound | Enzyme Source | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-Chlorophenylaceto)urea | H. pylori urease (Extracted) | 0.16 ± 0.05 | nih.gov |

| N-(4-Chlorophenylaceto)urea | H. pylori urease (Intact cell) | 3.86 ± 0.10 | nih.gov |

| 1-(4-chlorophenyl)-3-palmitoylthiourea | Jack bean urease | 0.0701 | thieme-connect.com |

Topoisomerase II-α Inhibition Mechanisms

DNA topoisomerase II-α (Topo II-α) is a vital enzyme in DNA replication, transcription, and chromosome segregation, making it a key target for anticancer drugs. acs.org Some asymmetrically N,N'-substituted ureas have been found to inhibit Topo II-α. mdpi.com The proposed mechanism of action for these urea-based inhibitors is similar to that of the well-known anticancer drug etoposide (B1684455), which functions by preventing the re-ligation of DNA strands after they have been cleaved by the enzyme. mdpi.com

Molecular docking studies of certain urea derivatives suggest that they can bind to the same site on Topo II-α as etoposide. mdpi.com This interaction is thought to be stabilized by the urea moiety and the substituted phenyl rings, which mimic the key structural features of etoposide responsible for its inhibitory activity. mdpi.com Although direct studies on this compound are limited, the findings on related urea compounds provide a strong indication of its potential mechanism as a Topo II-α inhibitor.

Lipoxygenase Modulation and Pseudoperoxidase Activity

Lipoxygenases are a family of iron-containing enzymes that play a crucial role in the biosynthesis of inflammatory mediators like leukotrienes. A structurally related compound, N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea (CPHU), has been extensively studied for its effects on lipoxygenases. nih.gov CPHU acts as a reducing agent for various lipoxygenases and stimulates the degradation of lipid hydroperoxides, a process known as pseudoperoxidase activity. nih.gov

The mechanism involves the reduction of the Fe³⁺ form of the enzyme to the Fe²⁺ form. acs.org CPHU itself is a substrate for the pseudoperoxidase reaction of enzymes like soybean lipoxygenase-1, human 5-lipoxygenase, and porcine leukocyte 12-lipoxygenase. nih.gov During this reaction, CPHU is oxidized. This activity demonstrates that potent N-hydroxyurea inhibitors can function as reducing agents for the enzyme.

Kinase Inhibition Profiles (e.g., HER2 Receptor, Checkpoint Kinase 1, VEGFR2)

Various kinases are critical regulators of cell signaling pathways and are often implicated in diseases like cancer. Derivatives of this compound have been investigated for their ability to inhibit several of these kinases.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Several urea-based derivatives containing a 4-chlorophenyl moiety have shown potent inhibitory activity against VEGFR-2. researchgate.netrsc.orgnih.govtandfonline.com For instance, quinazoline (B50416) derivatives bearing a urea functionality with a 4-chlorobenzyl group have demonstrated significant VEGFR-2 inhibition, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov The presence of the terminal phenyl ring and the urea linker are considered crucial for the activity. rsc.org

HER2 Receptor Inhibition: Human Epidermal Growth Factor Receptor 2 (HER2) is another important target in cancer therapy, particularly in breast cancer. While direct evidence for this compound is scarce, related thiourea derivatives have shown promise. For example, N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea has been reported to exert cytotoxic effects on breast cancer cells by inhibiting both EGFR and HER2. researchgate.net

Checkpoint Kinase 1 (Chk1) Inhibition: Chk1 is a key regulator of the cell cycle and DNA damage response. Some thiophenecarboxamide ureas have been identified as dual inhibitors of Chk1 and Chk2, suggesting that the urea scaffold can be a basis for developing inhibitors of these kinases. nih.gov

Kinase Inhibition by this compound Derivatives

| Compound Class/Derivative | Target Kinase | IC50 | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-ones with 1-(4-chlorobenzyl)urea moiety (Compound 5p) | VEGFR-2 | 0.117 µM | nih.gov |

| Bis( nih.govresearchgate.nettandfonline.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivative with 2,5-dichloro substitution (Compound 23j) | VEGFR-2 | 3.7 nM | tandfonline.com |

| Quinoxaline derivative N-(4-chlorophenyl)-2-(4-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperazin-1-yl)acetamide (Compound 13c) | VEGFR-2 | 0.60 µM | nih.gov |

Cholinesterase (AChE, BChE) and Alpha Amylase Inhibition

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. Urea itself has been shown to cause competitive, irreversible inhibition of serum cholinesterase. mdpi.com Various N,N-disubstituted (thio)carbamates and other urea derivatives have demonstrated inhibitory activity against both AChE and BChE. mdpi.commdpi.com For example, 1-(3-chlorophenyl)-3-cyclohexylthiourea showed inhibitory activity against both enzymes. mdpi.com A 4-phthalimidobenzenesulfonamide derivative containing a 4-chlorophenyl group also exhibited selective inhibition of AChE. nih.gov

Alpha-Amylase Inhibition: Alpha-amylase is a key digestive enzyme that breaks down starch into sugars. Its inhibition is a therapeutic approach for managing type 2 diabetes. Several studies have reported the α-amylase inhibitory activity of urea and thiourea derivatives. tandfonline.comdergipark.org.trnih.govmdpi.comresearchgate.net Schiff bases bearing a urea moiety, including derivatives with a 4-chlorophenyl group, have shown promising α-amylase inhibition, with some compounds exhibiting IC50 values comparable to the standard drug acarbose. tandfonline.com Docking studies of these compounds have revealed interactions with key residues in the active site of α-amylase, such as TRP59 and GLN63. tandfonline.com

Cholinesterase and Alpha-Amylase Inhibition by this compound Derivatives

| Compound Class/Derivative | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 µg/mL | mdpi.com |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | BChE | 60 µg/mL | mdpi.com |

| 1-(2-amino-4-chlorophenyl)-3-(2,4-difluorophenyl)urea (Compound 3g) | α-Amylase | 10.06 ± 0.32 | tandfonline.com |

| 2-(4-chlorophenyl) derivative of 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxide (Compound 3k) | α-Amylase | 4.46 ± 0.02 | mdpi.com |

Beta-Lactamase Inhibition Mechanisms

Beta-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The development of β-lactamase inhibitors is a critical strategy to overcome antibiotic resistance. While direct studies on this compound are lacking, the urea scaffold has been incorporated into novel β-lactamase inhibitors. Specifically, diazabicyclooctanes (DBOs), a class of non-β-lactam-based inhibitors, often feature a strained-urea moiety. nih.gov This urea component is crucial for their mechanism of action, which involves binding to the active site serine residue of the β-lactamase enzyme. nih.gov This suggests that the urea functional group, as present in this compound, has the potential to be a key pharmacophore in the design of new β-lactamase inhibitors.

Antimicrobial Research

Derivatives of this compound have demonstrated notable antibacterial properties, especially against multidrug-resistant pathogens like Acinetobacter baumannii. biointerfaceresearch.comnih.govnih.gov This bacterium is a critical priority pathogen due to its high rates of antibiotic resistance. nih.govfrontiersin.org

One study focused on 4-iminohydantoin sulfamides, which include the N-(4-chlorobenzyl) moiety. biointerfaceresearch.com The derivative N-(4-Chlorobenzyl)-N'-[(4Z)-5-(dichloromethylene)-2-oxoimidazolidin-4-ylidene]sulfamide was identified as the most active compound against all tested multidrug-resistant A. baumannii strains, with zones of bacterial growth inhibition ranging from 18 to 28 mm. biointerfaceresearch.com Molecular docking studies suggest that these compounds may exert their effect by binding to the active center of A. baumannii methionine aminopeptidase. biointerfaceresearch.com

Another study on new urea derivatives found that compounds with a 4-chlorophenyl group, such as (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea, showed good inhibition against A. baumannii. nih.gov These findings highlight the importance of the this compound scaffold in the development of novel antibacterial agents. Further research has also identified other urea and cinnamaldehyde (B126680) derivatives with activity against A. baumannii. frontiersin.orgnih.gov

| Compound Derivative | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| N-(4-Chlorobenzyl)-N'-[(4Z)-5-(dichloromethylene)-2-oxoimidazolidin-4-ylidene]sulfamide | Multidrug-resistant Acinetobacter baumannii | Inhibition zones of 18-28 mm. Potential mechanism via inhibition of methionine aminopeptidase. | biointerfaceresearch.com |

| (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea | Acinetobacter baumannii | Demonstrated good growth inhibition. | nih.gov |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide 17 | Acinetobacter baumannii-Multi Drug Resistant (Ab-MDR) | Inhibited bacterial growth by 98.2% at 16 μg/mL. | nih.gov |

| 4-bromophenyl-substituted cinnamaldehyde analog | Acinetobacter baumannii | Most potent among tested cinnamaldehyde analogs with a MIC of 32 μg/mL. | frontiersin.org |

Derivatives of this compound have also been investigated for their antifungal properties. nih.govmdpi.comresearchgate.net Research into 1,2,4-triazole (B32235) alcohols containing an N-(4-chlorobenzyl)piperazine carbodithioate scaffold revealed potent antifungal activity against various Candida species, including C. albicans, C. glabrata, C. parapsilosis, C. krusei, and C. tropicalis. nih.gov The N-(4-chlorobenzyl) derivative, in particular, exhibited minimum inhibitory concentration (MIC) values ranging from 0.063 to 0.5 mg/mL, which was several times more effective than the standard antifungal drug fluconazole. nih.gov

In a separate study, novel benzoylpyrimidinylurea derivatives were synthesized and evaluated for both insecticidal and antifungal activities. mdpi.com While the study did not specifically report on an N-(4-chlorobenzyl) derivative, it highlighted that ortho-halogen substitutions on the benzoyl ring were beneficial for antifungal activity. mdpi.com This suggests that the chlorine atom in the 4-chlorobenzyl group could contribute positively to the antifungal efficacy of such compounds.

| Compound Derivative | Fungal Species | Key Findings | Reference |

|---|---|---|---|

| N-(4-chlorobenzyl) piperazine (B1678402) carbodithioate derivative of 1,2,4-triazole alcohol | Candida albicans, C. glabrata, C. parapsilosis, C. krusei, C. tropicalis | MIC values of 0.063–0.5 mg/mL, more effective than fluconazole. | nih.gov |

| Benzoylpyrimidinylurea derivatives with ortho-halogen substitutions | 14 kinds of phytopathogenic fungi | Ortho-halogen substitutions on the benzoyl ring were found to be beneficial for antifungal activity. | mdpi.com |

Antiproliferative and Anticancer Agent Research

This compound belongs to the benzoylphenylurea (B10832687) (BPU) class of compounds, which are renowned for their use as insect growth regulators. wikipedia.orgresearchgate.netjeb.co.in Their primary mechanism of action is the inhibition of chitin (B13524) synthesis, a crucial component of the insect exoskeleton. wikipedia.orgresearchgate.netjeb.co.inmdpi.com By disrupting the formation of chitin, these compounds interfere with the molting process, leading to the death of insect larvae. researchgate.netjeb.co.inuzh.ch

Diflubenzuron, a well-known BPU insecticide, has a chemical structure of 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea, highlighting the presence of the this compound-related moiety. mdpi.comacs.orgnih.gov BPUs are believed to inhibit the transport of UDP-N-acetylglucosamine across the cell membrane, which is a necessary precursor for chitin synthesis. uzh.ch Research has shown that the sulfonylurea receptor (SUR) protein may be the target site for benzoylurea (B1208200) insecticides like diflubenzuron. researchgate.netnih.gov This inhibition ultimately prevents the proper formation of the new cuticle during molting. researchgate.net

While this compound itself is a urea derivative, related sulfonylurea analogues have been evaluated for their anticancer properties, particularly against rhabdomyosarcoma. One such compound is N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)-urea (LY186641), which contains a 4-chlorophenylurea (B1664162) structure. nih.gov

In a preclinical study, LY186641 was tested against six different lines of human rhabdomyosarcoma xenografts in mice. nih.gov The compound demonstrated significant antitumor activity, achieving complete regressions of advanced tumors in all six rhabdomyosarcoma lines at an optimal dosing schedule. nih.gov Notably, there was no apparent cross-resistance in tumor lines that were resistant to vincristine, and only slight cross-resistance in a melphalan-resistant line. nih.gov These findings suggest that sulfonylurea derivatives with a 4-chlorophenylurea moiety could have clinical potential in treating childhood rhabdomyosarcoma. nih.gov Other research has also explored the potential of various compounds, including perifosine, against rhabdomyosarcoma. nih.gov

The antiproliferative and anticancer effects of this compound derivatives are mediated through various cellular targets and signaling pathways. researchgate.netnih.govnih.gov Urea derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), raf kinases, and protein tyrosine kinases (PTKs), all of which are critical in tumor development. researchgate.net

One study on pyrazinyl–aryl urea derivatives, which include structures similar to this compound, found that these compounds could induce both apoptosis and necroptosis in bladder cancer cells. nih.gov The most potent compound in this series was N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)urea. Further investigation into the mechanism of action of urea derivatives has pointed towards the inhibition of signaling pathways like the PI3K/Akt/mTOR pathway. nih.gov For instance, certain menthone-derived pyrimidine-urea compounds were found to induce apoptosis and arrest the cell cycle in cancer cells, with network pharmacology and western blot experiments suggesting inhibition of the PI3K/Akt/mTOR signaling pathway. nih.gov Other research has indicated that some benzoylphenylurea derivatives may act as inhibitors of prohibitin, a protein involved in cell proliferation and survival. researchgate.net

Plant Biology Research

Cytokinin-like Activity and Plant Growth Regulation in Agrochemistry (for related urea herbicides)

While this compound itself is not a primary commercial herbicide, the broader class of urea derivatives is well-known for its significant role in agrochemistry, particularly for compounds exhibiting cytokinin-like activity. nih.govias.ac.inresearchgate.net Cytokinins are a class of plant hormones that are pivotal in promoting cell division (cytokinesis), and they also influence cell growth and differentiation. ias.ac.in

Many synthetic urea-based compounds, especially phenylurea derivatives, have been identified as potent plant growth regulators due to their ability to mimic natural cytokinins. nih.govresearchgate.net Compounds like Thidiazuron (TDZ) and Forchlorfenuron (CPPU) are prominent examples of urea derivatives that are extensively used in plant tissue culture because they exhibit cytokinin-like activity that often surpasses that of natural adenine-type cytokinins. nih.govresearchgate.net This activity stems from their ability to bind to cytokinin receptors, initiating signaling pathways that regulate plant development. researchgate.net

The herbicidal properties of some urea derivatives are linked to this potent cytokinin-like activity. ias.ac.inresearchgate.net At low concentrations, these compounds can act as growth regulators, but at higher concentrations, they can disrupt normal developmental processes, leading to phytotoxicity. researchgate.net For instance, the herbicides monuron (B1676734) and diuron (B1670789) have demonstrated the ability to induce callus formation and shoot regeneration in plant tissue cultures, a classic cytokinin response. ias.ac.inresearchgate.netnih.gov Studies have shown that diuron, which has two chlorine substituents on its phenyl ring, exhibits significantly higher cytokinin-like activity than monuron, which has only one. researchgate.netnih.gov This highlights that the nature and position of substituents on the aryl ring are critical determinants of the compound's biological activity. cas.cz The structural similarity of the intact NH-CO-NH bridge in these molecules to natural cytokinins is considered essential for their biological function. researchgate.net

Molecular Docking Studies in Biological Systems

Molecular docking is a computational method used to predict how a molecule (ligand) binds to a target, typically a protein. This technique is crucial for understanding the molecular basis of a compound's biological activity. For this compound and its derivatives, docking studies have provided significant insights into their interactions with various biological targets.

Ligand-Target Binding Interactions, Binding Affinity, and Energetics

Molecular docking studies reveal that this compound and its derivatives bind to protein targets through a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govmdpi.com The central urea moiety is a key functional group, acting as both a hydrogen bond donor and acceptor, which allows it to form strong, directional interactions with amino acid residues in the binding site. mdpi.com

The aromatic rings in these molecules, such as the 4-chlorophenyl group, play a crucial role in binding by engaging in hydrophobic interactions and π-π stacking with aromatic residues of the protein target. nih.govmdpi.com The presence of these aromatic groups extends the interaction footprint within hydrophobic pockets, leading to more stable and energetically favorable binding. mdpi.com The chlorine substituent can further enhance binding affinity through specific interactions.

Binding affinity, a measure of the strength of the ligand-target interaction, is often expressed as a docking score or binding energy. Lower binding energies indicate a more stable complex. The table below presents predicted binding energies for some urea derivatives against different protein targets from various studies.

| Compound Derivative | Target Enzyme | Predicted Binding Energy (kcal/mol) |

| 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea | Enoyl-(acyl-carrier-protein) reductase (ENR) | -9.1 |

| (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | Enoyl-(acyl-carrier-protein) reductase (ENR) | -8.9 |

| (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea | Enoyl-(acyl-carrier-protein) reductase (ENR) | -8.5 |

| (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea | Enoyl-(acyl-carrier-protein) reductase (ENR) | -8.3 |

Data compiled from a study on new urea derivatives as potential antimicrobial agents. nih.gov

These energetic calculations help in understanding the structure-activity relationships, guiding the design of more potent molecules by modifying the chemical structure to optimize binding interactions. mdpi.com

Identification of Key Binding Sites and Interacting Residues

A primary goal of molecular docking is to identify the specific binding pocket on the target protein and the key amino acid residues that form interactions with the ligand. nih.govtandfonline.com For this compound derivatives, these studies have successfully mapped the interacting residues in various enzymes.

The urea core of these ligands frequently forms hydrogen bonds with polar or charged residues. mdpi.com For example, in studies of α-amylase and α-glucosidase inhibitors, the urea moiety was found to interact with key catalytic residues. tandfonline.com The chlorophenyl group often fits into hydrophobic pockets lined with nonpolar amino acid side chains. nih.gov

The following table summarizes key interacting residues identified in docking studies for urea derivatives with different protein targets.

| Target Protein | Ligand/Derivative | Key Interacting Residues | Type of Interaction |

| Enoyl-(acyl-carrier-protein) reductase (ENR) | (S)-1-benzyl-3-(4-fluorophenyl)-1-(1-phenylethyl)urea | Tyr219, Met192 | Hydrogen Bond |

| Enoyl-(acyl-carrier-protein) reductase (ENR) | (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | Tyr219, Met192 | Hydrogen Bond |

| 4-Chlorobenzoyl-coenzyme A dehalogenase | 4-Hydroxybenzoyl-coenzyme A | Asp145, Trp137, His90 | Covalent catalysis, Hydrogen Bond |

| Cannabinoid Type-1 Receptor (CB1) | 3-(4-chlorophenyl)-1-(phenethyl)urea analog | W2414.50, H1542.41, R2304.39 | π-stacking, π-cation |

Data compiled from multiple molecular docking studies. nih.govnih.govnih.gov

Conformational Adaptations Upon Ligand Binding

The interaction between a ligand and a protein is a dynamic process that often involves conformational changes in both molecules, a phenomenon known as "induced fit". plos.orgacs.org Molecular docking protocols, particularly those that allow for receptor flexibility, can simulate these adaptations. rsc.orgresearchgate.net

Upon binding of a ligand like an this compound derivative, the target protein's binding site can rearrange to better accommodate the molecule. nih.gov This can involve shifts in the backbone of the protein or, more commonly, reorientation of amino acid side chains to optimize interactions. nih.govresearchgate.net For example, studies on the LARG PDZ domain showed that upon peptide binding, the binding groove opens up, with a root-mean-square deviation (RMSD) of 1.7 Å for the backbone atoms, which is a relatively large change for this protein family. nih.gov

The ligand itself is also flexible and adopts a specific "bioactive conformation" within the binding site. plos.org This conformation is the three-dimensional arrangement that allows for the most favorable interactions with the protein target. This induced-fit process, where both ligand and protein adapt, is crucial for achieving a stable and high-affinity complex. plos.orgacs.org Understanding these conformational changes is essential for the rational design of drugs, as it allows for the creation of molecules that are pre-organized or flexible enough to adopt the optimal binding pose.

Structure Activity Relationship Sar and Structural Optimization Studies

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity of N-benzylurea derivatives can be significantly altered by modifying substituents on the phenyl ring or the urea (B33335) moiety itself. The urea group is a key pharmacophore, acting as a potent hydrogen bond donor (NH groups) and acceptor (carbonyl oxygen), which allows for critical interactions with target proteins like kinases. researchgate.netresearchgate.netnih.gov

Research into N-aryl-N'-benzylurea scaffolds, which are structurally related to N-(4-chlorobenzyl)urea, has provided valuable SAR insights. For instance, in a series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives designed as potential anticancer agents, the nature of the substituent on the N-aryl ring was found to be critical for antiproliferative activity. mdpi.com

Key findings from these studies include:

Influence of Phenyl Ring Substituents: The introduction of specific groups on the phenyl ring directly impacts biological potency. Studies on N-aryl-N'-benzylurea derivatives showed that electron-withdrawing groups, such as trifluoromethyl (-CF3), on the phenyl ring led to a significant increase in antiproliferative activity against various cancer cell lines. mdpi.com Similarly, the presence of fluorine atoms was generally beneficial to activity. mdpi.com In a different series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, substitutions at the 3-position of the phenethyl group with chloro, fluoro, or methyl groups resulted in enhanced potency as CB1 receptor negative allosteric modulators. nih.gov

Positional Isomerism: The position of substituents is also a determining factor. For N-benzylurea analogs with strong electron-donating groups, substitutions at the 4-position of the phenyl ring are often preferred for better potency. nih.gov

Urea Moiety Modifications: The urea linkage itself is fundamental for activity, and its replacement with other groups like thiourea (B124793) or carbamate (B1207046) can lead to a significant decrease in potency. nih.gov This highlights the importance of the specific hydrogen bonding pattern provided by the urea functional group. nih.gov

The following table summarizes the structure-activity relationships for a series of N-aryl-N′-[4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl]urea derivatives, demonstrating the impact of substituents on antiproliferative activity against the MCF7 human breast cancer cell line. mdpi.com

| Compound | R1 Substituent | IC50 (μM) against MCF7 cells |

|---|---|---|

| 9a | 3-F, 4-OCH3 | 3.21 ± 0.13 |

| 9b | 3-CF3, 4-F | 2.13 ± 0.16 |

| 9c | 3-F, 4-OCF3 | 4.17 ± 0.15 |

| 9d | 3-F, 4-CF3 | 2.88 ± 0.11 |

| 9e | 3,4-di-F | 3.56 ± 0.09 |

| 9f | 3-F, 4-NO2 | 7.53 ± 0.21 |

Stereochemical Influences on Activity and Binding

The three-dimensional arrangement of atoms in this compound derivatives plays a subtle yet significant role in their biological activity. While the parent compound is not chiral, the introduction of stereocenters or the consideration of conformational isomerism can profoundly influence receptor binding and efficacy.

The urea functionality has distinct conformational preferences due to resonance between the nitrogen lone pairs and the carbonyl group. For N,N'-disubstituted ureas, a trans,trans conformation is generally favored in solution and the solid state. researchgate.net However, N,N'-dimethylated ureas often prefer a cis,cis arrangement, which can induce helical structures in oligomeric aromatic ureas. rsc.org The conformation of the urea group is critical as it dictates the spatial orientation of the substituents, which in turn affects how the molecule fits into a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity. For this compound and its analogs, QSAR can be a powerful tool for predicting the potency of new derivatives before their synthesis, thereby streamlining the drug discovery process.

In QSAR analyses of urea-based inhibitors, various molecular descriptors are calculated to quantify different physicochemical properties of the molecules. These descriptors can include:

Lipophilicity (e.g., ClogP): This describes the compound's affinity for fatty environments and is often a key driver of activity and permeability. QSAR studies on urea-substituted antimalarial compounds revealed that lipophilicity had a significant, positive contribution to their biological activity. nih.gov

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the ability to participate in electronic interactions.

Topological and Steric Descriptors: These relate to the size, shape, and degree of branching of the molecule. nih.gov

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms like Partial Least Squares (PLS) are used to build the predictive model. nih.govnih.gov For example, a QSAR study on diaryl urea inhibitors of B-RAF kinase compared linear (MLR) and non-linear (PLS-LS-SVM) models and found the non-linear model to have superior predictive ability. nih.gov These models can identify which properties are most important for activity and guide the design of new compounds with potentially improved potency.

Rational Design Principles for Enhanced Target Specificity and Potency

Rational design principles leverage structural information from the biological target (structure-based design) or knowledge of the pharmacophore (ligand-based design) to create more potent and selective molecules. For this compound, which can serve as a scaffold for various enzyme inhibitors, these principles are key to optimizing its therapeutic potential.

Structure-Based Design: X-ray crystallography studies have revealed how diaryl urea inhibitors, such as Sorafenib, bind to the active site of protein kinases. The urea moiety typically forms a crucial hydrogen bond network with conserved amino acid residues in the kinase hinge region. nih.gov This understanding allows designers to build upon the this compound scaffold, adding or modifying functional groups to form additional favorable interactions with other parts of the binding site, thereby increasing both potency and selectivity. This approach has been used to design inhibitors that can target specific features of an enzyme's active site.

Ligand-Based Design and Molecular Hybridization: In the absence of a target structure, design can be guided by the structures of known active compounds. Molecular hybridization is a strategy that combines structural features from different bioactive molecules. For example, a new series of potential anticancer agents was designed by creating a hybrid structure containing an N-aryl-N'-benzylurea scaffold (related to this compound) and a fragment from another known drug. mdpi.com This approach aims to merge the beneficial properties of both parent molecules into a single, more effective compound. Existing kinase inhibitor scaffolds, which often contain urea or similar motifs, can also serve as templates for the development of new antimicrobials, indicating the versatility of this chemical framework. nih.govnih.gov

By applying these rational design principles, chemists can modify the this compound structure to enhance its interaction with a specific biological target, leading to the development of derivatives with improved potency and a better selectivity profile.

Emerging Applications and Material Science Research Involving N 4 Chlorobenzyl Urea

Agrochemical Applications for Enhanced Nitrogen Use Efficiency (e.g., urease inhibitors)